4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N6OS and its molecular weight is 314.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.09498026 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in cellular signaling pathways .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, if the compound targets enzymes involved in cellular signaling, it could potentially disrupt the normal functioning of these pathways, leading to altered cellular responses .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits a key enzyme in a cellular pathway, it could lead to decreased activity of that pathway, potentially affecting cell growth, differentiation, or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
The compound 4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide may interact with various enzymes and proteins within a biochemical context . For instance, it has been suggested that it forms a strong hydrogen bond with the enzyme succinate dehydrogenase (SDH) . This interaction could potentially influence the activity of SDH, an enzyme involved in the citric acid cycle and electron transport chain, thereby affecting cellular respiration and ATP production.
Cellular Effects
In terms of cellular effects, the compound could potentially influence various types of cells and cellular processes . For example, it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of This compound It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of This compound may vary with different dosages in animal models . It is crucial to determine the optimal dosage that achieves the desired biochemical effects without causing toxic or adverse effects.
Metabolic Pathways
The metabolic pathways involving This compound are not yet fully known. It is possible that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-9-13(22-19-18-9)14(21)16-6-10-4-3-5-15-12(10)11-7-17-20(2)8-11/h3-5,7-8H,6H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEMUWKFFJSOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.